1-Methyl-5-thioureido-1H-imidazole-4-carboxylic acid amide, 95%

Übersicht

Beschreibung

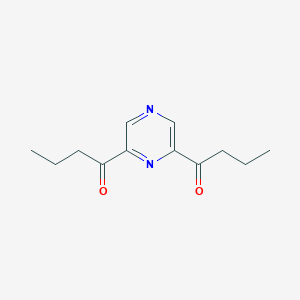

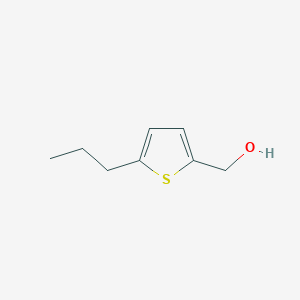

1-Methyl-5-thioureido-1H-imidazole-4-carboxylic acid amide, 95% (MTICA-95) is an organic molecule used in a variety of laboratory experiments, such as in the synthesis of other molecules and as a catalyst for chemical reactions. It is a white, odorless, crystalline solid with a melting point of about 120 °C. MTICA-95 is a derivative of the naturally occurring amino acid histidine and is used in many scientific applications due to its unique structure and properties.

Wissenschaftliche Forschungsanwendungen

1-Methyl-5-thioureido-1H-imidazole-4-carboxylic acid amide, 95% is widely used in scientific research due to its unique structure and properties. It has been used as a catalyst in the synthesis of other molecules and as a reagent in a variety of laboratory experiments. It has also been used in the synthesis of pharmaceuticals, such as anti-cancer drugs, and in the synthesis of complex organic compounds.

Wirkmechanismus

Target of Action

The primary targets of 1-Methyl-5-thioureido-1H-imidazole-4-carboxamide are currently unknown . Imidazoles, the core structure of this compound, are key components in a variety of functional molecules and are utilized in a diverse range of applications . They are often found in pharmaceuticals and agrochemicals .

Mode of Action

Imidazoles are known to interact with their targets through various mechanisms, depending on the functional groups attached to the imidazole ring .

Biochemical Pathways

Imidazole moieties are known to play a role in the biosynthesis of histidine and purines . The imidazole intermediate 5-aminoimidazole-4-carboxamide ribotide (AICAR) is synthesized in both routes but used only in purine biosynthesis .

Result of Action

Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

The stability and efficacy of imidazole derivatives can be influenced by factors such as ph, temperature, and the presence of other compounds .

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 1-Methyl-5-thioureido-1H-imidazole-4-carboxylic acid amide, 95% in laboratory experiments include its ability to catalyze the formation of new bonds between molecules, its stability and resistance to hydrolysis, and its ability to increase the activity of certain enzymes. The main limitation of using 1-Methyl-5-thioureido-1H-imidazole-4-carboxylic acid amide, 95% is its cost, as it is relatively expensive compared to other reagents.

Zukünftige Richtungen

The future directions for 1-Methyl-5-thioureido-1H-imidazole-4-carboxylic acid amide, 95% include further research into its biochemical and physiological effects, as well as its potential applications in the synthesis of complex organic compounds. Additionally, researchers are exploring the possibility of using 1-Methyl-5-thioureido-1H-imidazole-4-carboxylic acid amide, 95% as a catalyst in the synthesis of pharmaceuticals, such as anti-cancer drugs. Furthermore, researchers are also investigating the potential of using 1-Methyl-5-thioureido-1H-imidazole-4-carboxylic acid amide, 95% in the synthesis of materials for use in nanotechnology. Finally, researchers are also investigating the potential of using 1-Methyl-5-thioureido-1H-imidazole-4-carboxylic acid amide, 95% in the development of new catalysts for chemical reactions.

Eigenschaften

IUPAC Name |

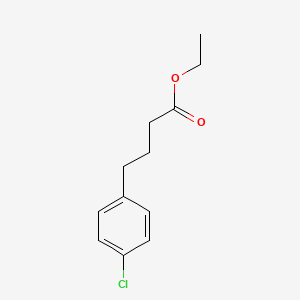

5-(carbamothioylamino)-1-methylimidazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N5OS/c1-11-2-9-3(4(7)12)5(11)10-6(8)13/h2H,1H3,(H2,7,12)(H3,8,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTKYYXIZORIEEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1NC(=S)N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine](/img/structure/B6292221.png)

![4'-Bromospiro[adamantane-2,9'-fluorene]](/img/structure/B6292265.png)

![Ethyl 3-[(pyridin-4-ylmethyl)amino]propanoate](/img/structure/B6292286.png)